molecular formula C12H14FNO4S B2827631 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034203-96-6

5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2827631
CAS No.: 2034203-96-6
M. Wt: 287.31
InChI Key: JQGJITCTZWOWJC-UHFFFAOYSA-N
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Description

5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has been studied for its potential as a pharmacophore in drug design. It has shown promise in the development of selective antagonists for chemokine receptors, which are targets for anti-cancer therapies .

Industry

The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes. It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as chemokine receptors. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects. This interaction can disrupt signaling pathways involved in cancer metastasis, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its bicyclic structure, sulfonyl group, and fluorinated aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c1-17-11-3-2-8(13)4-12(11)19(15,16)14-6-10-5-9(14)7-18-10/h2-4,9-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJITCTZWOWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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